1H,1H,2H,2H-Perfluorohexyl carbonate is a fluorinated organic compound characterized by a perfluorinated hexyl group attached to a carbonate functional group. This compound is notable for its unique properties derived from the fluorination, which imparts hydrophobicity and stability against thermal degradation. The molecular formula for 1H,1H,2H,2H-Perfluorohexyl carbonate is , with a molecular weight of approximately 622.17 g/mol. It is classified under fluorinated compounds, which are increasingly important in various chemical applications due to their distinctive physical and chemical properties.
1H,1H,2H,2H-Perfluorohexyl carbonate is synthesized from perfluorinated alcohols and carbon dioxide or carbonyl compounds through various synthetic pathways. It falls under the broader category of perfluorinated compounds (PFCs), which are known for their resistance to degradation and unique surface properties. These compounds are often utilized in industrial applications, including coatings and surfactants.
The synthesis of 1H,1H,2H,2H-Perfluorohexyl carbonate typically involves the reaction of perfluorohexanol with phosgene or other carbonyl sources in the presence of a base catalyst. The process can be summarized as follows:
The reaction mechanism involves nucleophilic attack by the hydroxyl group of perfluorohexanol on the electrophilic carbon of phosgene, leading to the formation of the carbonate ester bond.
The molecular structure of 1H,1H,2H,2H-Perfluorohexyl carbonate features a central carbonate group () flanked by a perfluorinated hexyl chain. The presence of fluorine atoms significantly alters the electronic properties and steric bulk of the molecule.
CCCCCC(C(=O)O)F(F)(F)(F)(F)(F)(F)(F)(F)(F)
.1H,1H,2H,2H-Perfluorohexyl carbonate can undergo various chemical reactions typical for carbonates:
The mechanism by which 1H,1H,2H,2H-Perfluorohexyl carbonate exerts its effects in applications primarily revolves around its hydrophobic nature and ability to form stable films or coatings. The fluorinated chain enhances surface activity while providing resistance to moisture and chemical attack.
In applications such as coatings or surfactants:
1H,1H,2H,2H-Perfluorohexyl carbonate has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1